Cas no 37208-05-2 (1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)-)

1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)- structure
37208-05-2 structure
Product Name:1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)-
CAS No:37208-05-2
MF:C15H24O2
MW:236.349864959717
CID:311859
PubChem ID:161937
Update Time:2025-04-19

1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)- Chemical and Physical Properties

Names and Identifiers

    • 1,3-Naphthalenediol,1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-,(1R,3R,4S,4aR,6R)-
    • (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-2,3,4,5,6,7-hexahydro-1H-naphthalene-1,3-diol
    • CAPSIDIOL
    • (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3-diol
    • CHEBI:28283
    • NS00120572
    • DTXSID50190703
    • UNII-1O869T5P54
    • 1,3-Naphthalenediol, 1,2,3,4,4a,5,6,7-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (1R-(1alpha,3beta,4beta,4aalpha,6alpha))-
    • 37208-05-2
    • (1R,3R,4S,4aR,6R)-6-isopropenyl-4,4a-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3-diol
    • 1O869T5P54
    • (1R,3R,4S,4aR,6R)-4,4a-dimethyl-6-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene-1,3-diol 1beta,3alpha,4betaH-eremophila-9,11-diene-1,3-diol
    • LMPR0103250002
    • Q4162599
    • 1beta,3alpha,4betaH-eremophila-9,11-diene-1,3-diol
    • SCHEMBL447467
    • C09627
    • Inchi: 1S/C15H24O2/c1-9(2)11-5-6-12-14(17)7-13(16)10(3)15(12,4)8-11/h6,10-11,13-14,16-17H,1,5,7-8H2,2-4H3/t10-,11-,13-,14-,15-/m1/s1
    • InChI Key: BXXSHQYDJWZXPB-OKNSCYNVSA-N
    • SMILES: O[C@@H]1C[C@H](C2=CC[C@@H](C(=C)C)C[C@]2(C)[C@@H]1C)O

Computed Properties

  • Exact Mass: 236.17800
  • Monoisotopic Mass: 236.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 358
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.8
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Density: 1.05±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 152-154 ºC
  • Boiling Point: 365.5°Cat760mmHg
  • Flash Point: 168°C
  • Refractive Index: 1.532
  • Solubility: Very slightly soluble (0.14 g/l) (25 º C),
  • PSA: 40.46000
  • LogP: 2.66680
Recommended suppliers
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd